molecular formula C9H9FO4 B6283319 2-fluoro-4,6-dimethoxybenzoic acid CAS No. 286434-45-5

2-fluoro-4,6-dimethoxybenzoic acid

Cat. No. B6283319
CAS RN: 286434-45-5
M. Wt: 200.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-fluoro-4,6-dimethoxybenzoic acid can be achieved through a multi-step process involving the introduction of the fluorine atom and subsequent methoxy groups onto a benzoic acid derivative. The starting materials include 2-bromo-4,6-dimethoxybenzoic acid, potassium fluoride, dimethyl sulfate, sodium hydroxide, hydrochloric acid, sodium bicarbonate, and ethyl acetate.


Molecular Structure Analysis

The molecular formula of this compound is C9H9FO4 . The InChI code is 1S/C9H9FO4/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12) and the InChI key is AJGKGSRAUIBYLQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.17 . It is a solid at room temperature .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s worth noting that this compound could potentially be involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound (like our compound of interest) with a halide .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it could play a role in the synthesis of various organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions , it could contribute to the formation of various organic compounds. The specific effects would depend on the nature of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-4,6-dimethoxybenzoic acid can be achieved through a multi-step process involving the introduction of the fluorine atom and subsequent methoxy groups onto a benzoic acid derivative.", "Starting Materials": [ "2-bromo-4,6-dimethoxybenzoic acid", "potassium fluoride", "dimethyl sulfate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-4,6-dimethoxybenzoic acid to 2-fluoro-4,6-dimethoxybenzoic acid", "a. Dissolve 2-bromo-4,6-dimethoxybenzoic acid in dry DMF", "b. Add potassium fluoride and heat the mixture to 80°C for 24 hours", "c. Cool the reaction mixture and add water", "d. Extract the product with ethyl acetate", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-fluoro-4,6-dimethoxybenzoic acid", "Step 2: Methylation of 2-fluoro-4,6-dimethoxybenzoic acid", "a. Dissolve 2-fluoro-4,6-dimethoxybenzoic acid in dry DMF", "b. Add dimethyl sulfate and heat the mixture to 80°C for 24 hours", "c. Cool the reaction mixture and add water", "d. Extract the product with ethyl acetate", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-fluoro-4,6-dimethoxybenzoic acid methyl ester", "Step 3: Hydrolysis of 2-fluoro-4,6-dimethoxybenzoic acid methyl ester", "a. Dissolve 2-fluoro-4,6-dimethoxybenzoic acid methyl ester in methanol", "b. Add sodium hydroxide and heat the mixture to reflux for 4 hours", "c. Cool the reaction mixture and acidify with hydrochloric acid", "d. Extract the product with ethyl acetate", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-fluoro-4,6-dimethoxybenzoic acid" ] }

CAS RN

286434-45-5

Molecular Formula

C9H9FO4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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